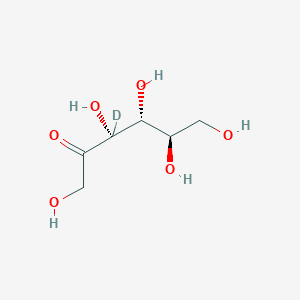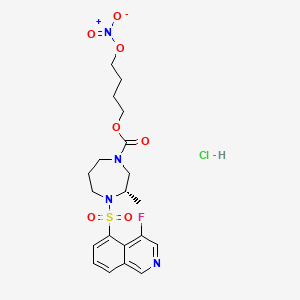
Cy3-dCTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy3-dCTP, also known as Cyanine 3-deoxycytidine triphosphate, is a fluorescently labeled nucleotide used in various molecular biology applications. It is a derivative of deoxycytidine triphosphate (dCTP) and is labeled with the Cy3 fluorophore, which emits light in the red region of the spectrum. This compound is widely used in DNA labeling, microarray analysis, and other fluorescence-based techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy3-dCTP is synthesized by attaching the Cy3 fluorophore to the deoxycytidine triphosphate molecule. The synthesis involves the following steps:
Activation of Cy3 Fluorophore: The Cy3 fluorophore is activated using a suitable activating agent.
Coupling Reaction: The activated Cy3 fluorophore is then coupled to the deoxycytidine triphosphate molecule under controlled conditions.
Purification: The resulting this compound is purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated synthesizers and high-throughput purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the stringent quality standards required for scientific research applications.
Chemical Reactions Analysis
Types of Reactions
Cy3-dCTP undergoes various chemical reactions, including:
Enzymatic Incorporation: this compound can be incorporated into DNA or cDNA by enzymes such as Taq DNA polymerase, DNAse I, DNA polymerase I, and reverse transcriptase.
Substitution Reactions: this compound can replace dCTP in polymerase chain reactions (PCR) and other enzymatic labeling reactions.
Common Reagents and Conditions
Enzymes: Taq DNA polymerase, DNAse I, DNA polymerase I, reverse transcriptase.
Reaction Conditions: Typically, reactions are carried out at temperatures suitable for the specific enzyme being used (e.g., 37°C for DNA polymerase I).
Major Products Formed
The major products formed from these reactions are Cy3-labeled DNA or cDNA molecules, which can be used for various fluorescence-based detection and analysis techniques.
Scientific Research Applications
Cy3-dCTP is extensively used in scientific research, particularly in the following areas:
DNA Labeling: this compound is used to label DNA for fluorescence in situ hybridization (FISH), microarray analysis, and other fluorescence-based techniques.
Gene Expression Analysis: this compound-labeled probes are used in microarray experiments to study gene expression patterns.
Chromosome Identification: this compound-labeled probes are used in karyotyping and chromosome painting to identify specific chromosomes and chromosomal regions.
Protein-DNA Interactions: this compound is used in assays to study protein-DNA interactions by labeling DNA and observing the binding of proteins to the labeled DNA.
Mechanism of Action
Cy3-dCTP exerts its effects by being incorporated into DNA or cDNA during enzymatic reactions. The Cy3 fluorophore attached to the nucleotide allows for the visualization of the labeled DNA or cDNA under a fluorescence microscope or other fluorescence detection systems. The fluorescence emitted by the Cy3 fluorophore enables researchers to track and analyze the labeled DNA or cDNA in various experimental setups.
Comparison with Similar Compounds
Similar Compounds
Cy5-dCTP: Another fluorescently labeled nucleotide, but with a different fluorophore (Cy5) that emits light in the far-red region of the spectrum.
Alexa Fluor 488-dCTP: A fluorescently labeled nucleotide with the Alexa Fluor 488 dye, which emits light in the green region of the spectrum.
Fluorescein-dCTP: A fluorescently labeled nucleotide with the fluorescein dye, which emits light in the green region of the spectrum.
Uniqueness of Cy3-dCTP
This compound is unique due to its specific emission wavelength in the red region of the spectrum, which provides distinct advantages in multicolor fluorescence applications. Its high photostability and low nonspecific binding make it an excellent choice for various fluorescence-based techniques.
Properties
Molecular Formula |
C43H51Li4N6O20P3S2 |
|---|---|
Molecular Weight |
1156.8 g/mol |
IUPAC Name |
tetralithium;(2E)-2-[(E)-3-[1-[6-[3-[4-amino-1-[4-hydroxy-5-[[oxido-[oxido(phosphonatooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]-3,3-dimethyl-6-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-6-sulfonate |
InChI |
InChI=1S/C43H55N6O20P3S2.4Li/c1-6-47-32-22-28(73(60,61)62)16-18-30(32)42(2,3)36(47)13-10-14-37-43(4,5)31-19-17-29(74(63,64)65)23-33(31)48(37)21-9-7-8-15-38(51)45-20-11-12-27-25-49(41(52)46-40(27)44)39-24-34(50)35(67-39)26-66-71(56,57)69-72(58,59)68-70(53,54)55;;;;/h10,13-14,16-19,22-23,25,34-35,39,50H,6-9,15,20-21,24,26H2,1-5H3,(H8-,44,45,46,51,52,53,54,55,56,57,58,59,60,61,62,63,64,65);;;;/q;4*+1/p-4 |
InChI Key |
VYZFZKCUUVHTMZ-UHFFFAOYSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CCN\1C2=C(C=CC(=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=CC(=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C(=O)N=C5N)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)(C)C |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CCN1C2=C(C=CC(=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=CC(=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C(=O)N=C5N)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


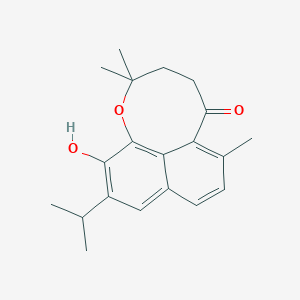


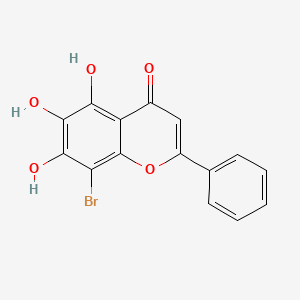


![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)
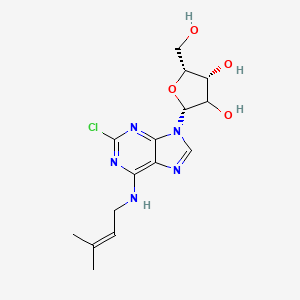
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)


